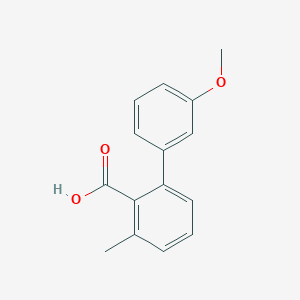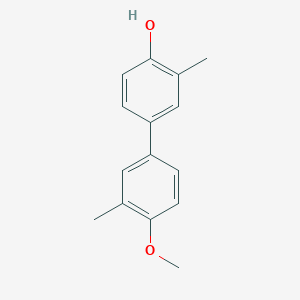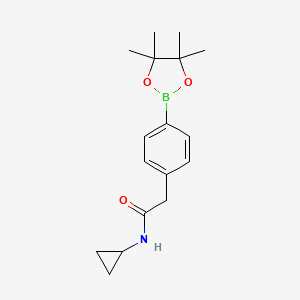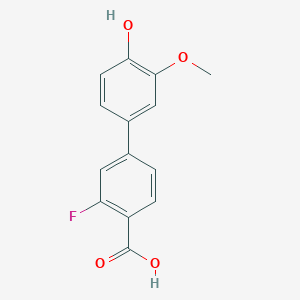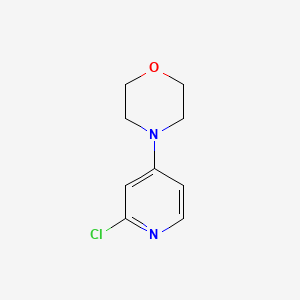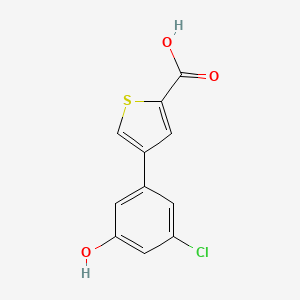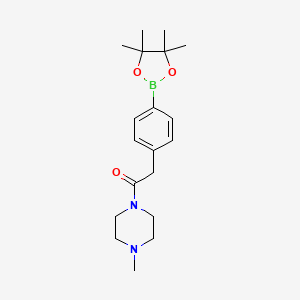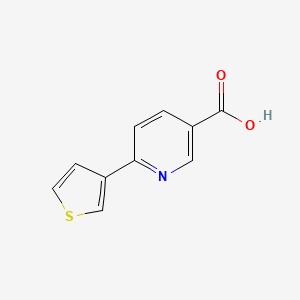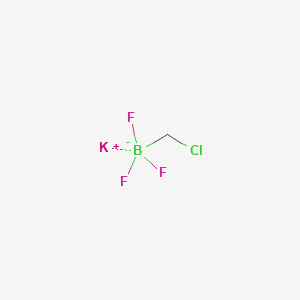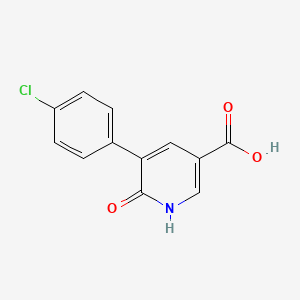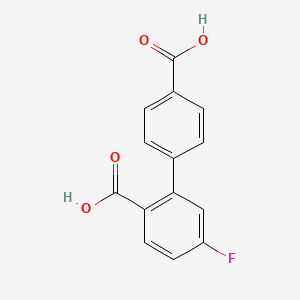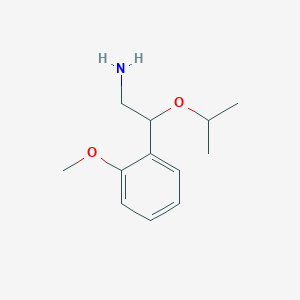
2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine is a compound that has been explored in various synthetic pathways due to its potential as an intermediate in pharmaceutical synthesis. For example, a study outlined a new method for synthesizing an optically active intermediate for (R,R)-formoterol, highlighting the compound's role in the synthesis of bronchodilators (Wei Fan, Lei Chen, Li Hai, Yong Wu, 2008). Additionally, research has been conducted on the metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium, which demonstrates the compound's utility in creating complex heterocyclic structures (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Catalytic Applications
The compound has also been investigated for its potential in catalysis. Research on Palladium(II) complexes of (pyridyl)imine ligands, which include structures derived from similar compounds, has shown promising results for the methoxycarbonylation of olefins, a process important for the production of esters used in various industrial applications (Zethu Zulu, George S. Nyamato, Thandeka A. Tshabalala, S. Ojwach, 2020).
Material Science and Engineering
In the field of material science, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures similar to 2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine, has been studied for potential medical applications due to the enhanced thermal stability and biological activity of the modified polymers (H. M. Aly, H. L. A. El-Mohdy, 2015).
Analytical Toxicology
Although the focus is on excluding drug use and side effects, it's worth mentioning a study in the analytical toxicology domain that investigated the in vitro toxicokinetics of novel NBOMe derivatives, including compounds structurally related to 2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine. This research is critical for understanding the metabolic pathways and potential toxicological impacts of new synthetic compounds (Lilian H. J. Richter, J. Menges, Lea Wagmann, S. Brandt, A. Stratford, F. Westphal, V. Flockerzi, M. Meyer, 2019).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-2-propan-2-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBILKLUKSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CN)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



